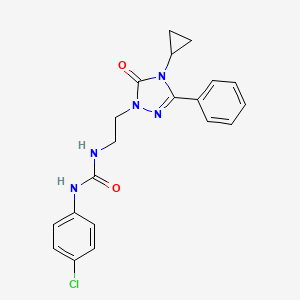
1-(4-chlorophenyl)-3-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a complex organic compound characterized by its intricate molecular structure. This compound features a chlorophenyl group, a cyclopropyl group, a phenyl group, and a triazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the reaction of 4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazole with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents like dichloromethane or toluene, and may require catalysts such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl and chlorophenyl groups can be oxidized to form corresponding phenols and chlorophenols.
Reduction: The triazole ring can be reduced to form a triazolamine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and amines are employed.
Major Products Formed:
Oxidation: 4-Chlorophenol and 4-chloro-1,2-benzenediol.
Reduction: 4-Cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-amine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Its biological activity has been explored for potential therapeutic uses, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Chlorophenol: Similar in having a chlorophenyl group but lacks the triazole ring.
Triazole Derivatives: Other triazole compounds with different substituents on the ring.
Phenyl Ureas: Compounds with urea groups attached to phenyl rings.
Uniqueness: 1-(4-Chlorophenyl)-3-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is unique due to its combination of chlorophenyl, cyclopropyl, phenyl, and triazole groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-6-8-16(9-7-15)23-19(27)22-12-13-25-20(28)26(17-10-11-17)18(24-25)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H2,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFIFXAUPTUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)
![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)

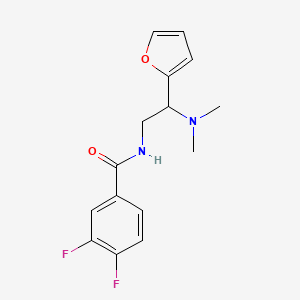
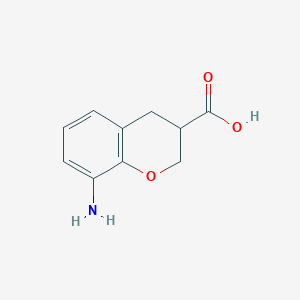
![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)
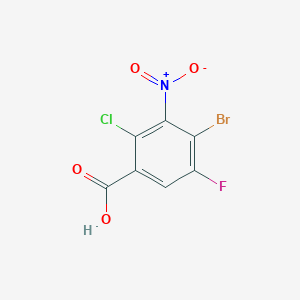
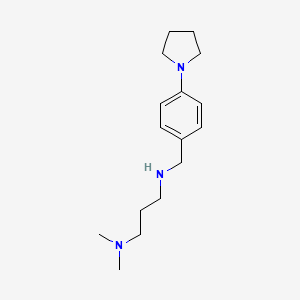
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)
![2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2407615.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2407616.png)
![tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B2407617.png)
![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2407621.png)
